3-Methyl-2-thiophenecarboxaldehyde (CAS 5834-16-2) is a specialized heterocyclic building block characterized by an aldehyde group at the 2-position and a sterically active methyl group at the 3-position. Unlike generic thiophene derivatives, this specific 2,3-substitution pattern introduces critical proximal steric hindrance that dictates downstream molecular geometry. It is primarily procured for the stereoselective synthesis of active pharmaceutical ingredients (APIs), the formulation of sterically twisted Schiff base ligands, and the development of advanced conducting polymers where precise conformational control is required for optimal electronic or biological performance [1].
Substituting 3-methyl-2-thiophenecarboxaldehyde with more common analogs, such as unsubstituted 2-thiophenecarboxaldehyde or 5-methyl-2-thiophenecarboxaldehyde, fundamentally alters process outcomes. The 3-methyl group exerts strong proximal steric hindrance on the adjacent aldehyde, which is essential for driving high stereoselectivity (e.g., favoring Z-isomers) in condensation reactions and inducing a non-planar twist in resulting polymer chains or imine ligands. Unsubstituted or 5-substituted alternatives lack this local steric bulk, resulting in mixed E/Z isomer yields that require costly downstream chromatographic separations, and yielding planar molecular architectures that are prone to aggregation-caused quenching (ACQ) in optical materials [1].
In the synthesis of acrylonitrile derivatives via Knoevenagel condensation, 3-methyl-2-thiophenecarboxaldehyde demonstrates exceptional stereocontrol compared to less hindered analogs. The proximal 3-methyl group creates a steric environment that stabilizes the (Z)-isomer by 1.64 kcal/mol over the (E)-isomer, driving the reaction to yield 90–96% of the target (Z)-acrylonitrile product [1]. This high stereoselectivity drastically reduces the need for complex downstream purification compared to unsubstituted thiophenes, which typically yield problematic mixtures of geometric isomers.
| Evidence Dimension | Z-isomer stabilization energy and product yield |
| Target Compound Data | 1.64 kcal/mol stabilization for Z-isomer; 90–96% Z-isomer yield |
| Comparator Or Baseline | Unsubstituted 2-thiophenecarboxaldehyde (lower stabilization, mixed E/Z yields) |
| Quantified Difference | Highly enriched Z-isomer production (>90%) driven by a 1.64 kcal/mol thermodynamic preference |
| Conditions | Knoevenagel condensation using S-IRMOF-3 catalyst at ambient temperature |
Procuring this specific isomer eliminates costly and time-consuming downstream chiral or geometric isomer separations in API manufacturing.
When utilized as a precursor for Schiff base ligands (e.g., reacting with ethylenediamine), 3-methyl-2-thiophenecarboxaldehyde forces a distinct non-planar molecular geometry. Crystallographic analysis reveals that the steric bulk of the 3-methyl group induces a pronounced twist between the thiophene ring and the imine bond, with torsion angles ranging from -3.6° to -6.9° [1]. In contrast, imines derived from unsubstituted 2-thiophenecarboxaldehyde adopt a nearly co-planar conformation. This forced twist is critical for disrupting molecular stacking in solid-state materials.
| Evidence Dimension | Thiophene-imine bond torsion angle |
| Target Compound Data | Torsion angle of -3.6° to -6.9° (non-planar twist) |
| Comparator Or Baseline | Unsubstituted 2-thiophenecarboxaldehyde derivatives (nearly co-planar conformation) |
| Quantified Difference | Significant deviation from planarity (up to 6.9° twist) induced by proximal steric hindrance |
| Conditions | X-ray crystallographic analysis of N,N'-Bis[(E)-(3-methyl-2-thienyl)methylidene]ethane-1,2-diamine |
This precise steric twist is essential for tuning the electronic bandgap in conducting polymers and preventing aggregation-caused quenching in OLED materials.
The position of the methyl group significantly alters the thermodynamic stability of the compound, which is a critical parameter for high-temperature vapor-phase reactions. Calorimetric studies demonstrate that the standard molar enthalpy of formation in the gas phase for 3-methyl-2-thiophenecarboxaldehyde is -40.6 ± 2.1 kJ/mol, making it thermodynamically more stable than its distal isomer, 5-methyl-2-thiophenecarboxaldehyde, which has an enthalpy of formation of -37.3 ± 2.1 kJ/mol [1]. This ~3.3 kJ/mol difference reflects the stabilization provided by the adjacent methyl-aldehyde interaction.
| Evidence Dimension | Standard molar enthalpy of formation (gas phase) |
| Target Compound Data | -40.6 ± 2.1 kJ/mol |
| Comparator Or Baseline | 5-Methyl-2-thiophenecarboxaldehyde (-37.3 ± 2.1 kJ/mol) |
| Quantified Difference | 3.3 kJ/mol greater thermodynamic stability in the gas phase |
| Conditions | High-temperature Calvet microcalorimetry and rotating-bomb combustion calorimetry at 298.15 K |
Accurate thermodynamic stability data ensures predictable heat management and safety during the scale-up of industrial vapor-phase syntheses.
Due to its ability to stabilize (Z)-isomers during Knoevenagel condensations, 3-methyl-2-thiophenecarboxaldehyde is the right choice for synthesizing sterically constrained APIs. Procuring this specific isomer minimizes the formation of unwanted (E)-isomers, thereby streamlining the purification process and improving overall process yield [1].
The unique torsional twist (-3.6° to -6.9°) induced by the 3-methyl group makes this compound highly valuable in the design of Schiff base ligands and conjugated polymers. By forcing a non-planar geometry, it effectively disrupts intermolecular π-π stacking, which is a critical requirement for preventing aggregation-caused quenching (ACQ) in advanced optical and electronic materials [2].
For industrial applications requiring vapor-phase polycondensation, the distinct thermodynamic stability of 3-methyl-2-thiophenecarboxaldehyde (gas-phase enthalpy of formation of -40.6 kJ/mol) provides a predictable thermal profile. This ensures consistent heat management and reaction control during scale-up, outperforming the distal 5-methyl isomer in high-temperature environments [3].
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